REACTION_CXSMILES
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[F:1][C:2]1[C:8]([OH:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[OH:4].C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:23](O)=[O:24]>>[F:1][C:2]1[C:3]([OH:4])=[C:5]([CH:6]=[C:7]([F:10])[C:8]=1[OH:9])[CH:23]=[O:24]
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Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(O)C=CC(=C1O)F
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Name
|
|
Quantity
|
0.96 g
|
Type
|
reactant
|
Smiles
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C1N2CN3CN1CN(C2)C3
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Name
|
|
Quantity
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4 mL
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Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Type
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CUSTOM
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Details
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stirred for an additional hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux for 24 hours
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Duration
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24 h
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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CUSTOM
|
Details
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the reaction is quenched by the addition of 2 mL 20% H2SO4
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Type
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ADDITION
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Details
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The reaction mixture is then poured into 50 mL water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (50 mL×2)
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Type
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WASH
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Details
|
washed with brine (30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is purified by sublimation
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C=O)C=C(C1O)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |